molecular formula C22H19NO2 B5872205 (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one

(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B5872205
M. Wt: 329.4 g/mol
InChI Key: KESIVEVQVHLOQK-CCEZHUSRSA-N
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Description

(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a methoxy-substituted aniline and a biphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step may involve an aldol condensation reaction between an appropriate aldehyde and ketone to form the enone structure.

    Amination: The enone can then undergo an amination reaction with 3-methoxyaniline to introduce the aniline moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones, oxides.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for (E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific application. For instance:

    Pharmacological Action: It may interact with specific enzymes or receptors, modulating biological pathways.

    Chemical Reactions: The enone moiety can participate in conjugate addition reactions, while the aromatic rings can undergo electrophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one: Similar structure with a different substitution pattern.

    (E)-3-(3-chloroanilino)-1-(4-phenylphenyl)prop-2-en-1-one: Chlorine substitution instead of methoxy.

    (E)-3-(3-methoxyanilino)-1-(4-tolyl)prop-2-en-1-one: Different aromatic substitution.

Uniqueness

(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

(E)-3-(3-methoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-25-21-9-5-8-20(16-21)23-15-14-22(24)19-12-10-18(11-13-19)17-6-3-2-4-7-17/h2-16,23H,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESIVEVQVHLOQK-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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